Compound Description: 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione serves as a starting material for synthesizing various heterocyclic systems, including quinazoline-4(3H)-thione, benzimidazol-2(3H)-one, pyrazole, and thiadiazole derivatives. These synthesized compounds were evaluated for their anticancer activity against HePG-2 and MCF-7 cell lines.
Relevance: This compound shares the core benzimidazole moiety with the target compound, 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. The research demonstrates the potential of modifying benzimidazole derivatives to achieve desirable biological activities.
Compound Description: This compound is one of the derivatives synthesized from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione. It exhibited high cytotoxic activity against both HePG-2 and MCF-7 cell lines, comparable to the reference drug doxorubicin.
Relevance: Although not directly containing a benzimidazole moiety, this compound exemplifies the structural diversity achievable from a related starting material and showcases the potential for antiproliferative activity in structurally diverse derivatives. This is relevant to the target compound, 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, as it highlights the possibility of exploring structural modifications around the core benzimidazole moiety to potentially enhance its biological activities.
Compound Description: This compound is another derivative synthesized from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione. Similar to the previous compound, it also displayed potent cytotoxic activity against HePG-2 and MCF-7 cell lines, rivaling the activity of doxorubicin.
Relevance: This compound further emphasizes the potential for generating diverse structures and discovering potent cytotoxic activity within a series of compounds derived from a starting material related to the target compound, 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone.
Compound Description: This series of compounds, represented by the general formula (I) in the research paper, features a quinoxaline core with various aryl substitutions at the 1-position. They are reported to exhibit inhibitory activity against EGFR kinase.
Relevance: While lacking the benzimidazole moiety, these compounds belong to the broader class of nitrogen-containing heterocycles, similar to the target compound 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. This highlights the prevalence and importance of exploring various heterocyclic frameworks for developing bioactive compounds.
Compound Description: L-697,639 is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT). It demonstrates reversible, slow-binding, non-competitive inhibition with a preference for rC.dG and dA.dT as template-primers. In cell culture, it effectively inhibits the spread of HIV-1 infection.
Relevance: Although L-697,639 incorporates a benzoxazole ring instead of benzimidazole, both compounds belong to the bicyclic nitrogen-containing heterocycles and share a pyridinone moiety with the target compound, 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. This structural similarity emphasizes the potential for varying heterocyclic components while retaining specific pharmacophore elements for biological activity.
Compound Description: L-697,661, similar to L-697,639, acts as a selective inhibitor of HIV-1 reverse transcriptase. It displays comparable inhibitory potency and mechanism to L-697,639.
Relevance: L-697,661 further reinforces the concept of structural modifications within the benzoxazole ring, while maintaining the pyridinone core, contributing to the inhibitory activity against HIV-1 RT. This observation suggests the potential for exploring variations in the benzimidazole moiety of the target compound, 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, to modify its biological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.